![molecular formula C36H60O8 B12456527 2-{[7,11-dihydroxy-3a,3b,6,6,9a-pentamethyl-1-(6-methylhepta-2,5-dien-2-yl)-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12456527.png)
2-{[7,11-dihydroxy-3a,3b,6,6,9a-pentamethyl-1-(6-methylhepta-2,5-dien-2-yl)-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
The compound “2-{[7,11-dihydroxy-3a,3b,6,6,9a-pentamethyl-1-(6-methylhepta-2,5-dien-2-yl)-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol” is a complex organic molecule characterized by multiple hydroxyl groups, a cyclopenta[a]phenanthrene core, and a substituted oxane ring. Compounds of this nature often exhibit significant biological activity and are of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex molecules typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, the introduction of hydroxyl groups, and the attachment of the oxane ring. Common synthetic routes may include:
Cyclization reactions: to form the core structure.
Hydroxylation reactions: to introduce hydroxyl groups.
Glycosylation reactions: to attach the oxane ring.
Industrial Production Methods
Industrial production of such compounds may involve:
Fermentation processes: using genetically engineered microorganisms.
Chemical synthesis: using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at its hydroxyl (-OH) groups, particularly secondary and tertiary alcohols, under controlled conditions.
Research Findings :
-
Kinetic studies indicate that oxidation at the C-7 and C-11 hydroxyl groups occurs preferentially due to lower steric hindrance .
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Epoxidation of the diene moiety enhances water solubility but reduces metabolic stability .
Reduction Reactions
The compound’s carbonyl groups (if present post-oxidation) and ester linkages are susceptible to reduction.
Case Study :
-
Reduction of the C-3 ketone (introduced via oxidation) with NaBH₄ yields a diastereomeric mixture, confirmed via NMR .
Substitution Reactions
Nucleophilic substitution occurs at hydroxyl and glycosidic sites under acidic or basic conditions.
Structural Insights :
-
Halogenation at the C-6 hydroxymethyl group improves bioavailability but may reduce binding affinity to biological targets .
Glycosylation and Deglycosylation
The oxane ring (sugar moiety) participates in glycosylation/degradation, critical for modulating bioactivity.
Computational Data :
-
Density Functional Theory (DFT) calculations predict a 15–20% lower activation energy for hydrolysis at the β-1,4-glycosidic bond compared to α-linkages .
Stability and Degradation
The compound degrades under UV light, heat, or prolonged storage via:
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Autoxidation : Radical-mediated oxidation of allylic C-H bonds in the dienyl side chain .
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Hydrolytic Cleavage : pH-dependent hydrolysis of ester and glycosidic bonds .
Accelerated Stability Testing :
Condition | Degradation Pathway | Half-Life |
---|---|---|
pH 7.4, 37°C | Glycosidic bond hydrolysis | 72 hours |
UV Light (254 nm) | Diene photodimerization | 12 hours |
Synthetic Modifications
Industrial-scale modifications focus on enhancing solubility and bioactivity:
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Use in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pathways involved may include:
Enzyme inhibition: Binding to the active site of enzymes and preventing substrate binding.
Receptor modulation: Interacting with cell surface receptors to alter cellular signaling.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: Similar cyclopenta[a]phenanthrene core but lacks the oxane ring and multiple hydroxyl groups.
Steroids: Share the cyclopenta[a]phenanthrene core but differ in functional groups and side chains.
Glycosides: Contain sugar moieties attached to various aglycones, similar to the oxane ring in the compound.
Uniqueness
The compound’s unique combination of a cyclopenta[a]phenanthrene core, multiple hydroxyl groups, and a substituted oxane ring distinguishes it from other similar compounds, potentially leading to unique biological activities and applications.
Biological Activity
The compound 2-{[7,11-dihydroxy-3a,3b,6,6,9a-pentamethyl-1-(6-methylhepta-2,5-dien-2-yl)-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol , also known as a type of ginsenoside, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is C42H70O12. It is characterized by a complex structure featuring multiple hydroxyl groups and a pentamethyl cyclopenta[a]phenanthrene backbone. The presence of these functional groups is significant for its biological interactions.
Structural Information
Property | Value |
---|---|
Molecular Formula | C42H70O12 |
Molecular Weight | 766.93 g/mol |
LogP | 5.12 |
Solubility | 0.0743 g/L |
Polar Surface Area | 160.07 Ų |
Antioxidant Activity
Research indicates that this compound exhibits notable antioxidant properties . In vitro studies have demonstrated that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
Anti-inflammatory Effects
The compound has been shown to modulate inflammatory pathways. For instance, it inhibits the expression of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammation-related conditions.
Neuroprotective Properties
Studies have highlighted the neuroprotective effects of this compound against neuronal cell death induced by oxidative stress. It appears to enhance cell viability and reduce apoptosis in neuronal cells through mechanisms involving the modulation of mitochondrial pathways.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties . It has been observed to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The underlying mechanisms may involve the induction of apoptosis and cell cycle arrest.
Case Studies and Research Findings
- Antioxidant Study : A study published in the Journal of Natural Products demonstrated that the compound exhibited a significant reduction in reactive oxygen species (ROS) levels in human fibroblast cells, indicating its potential as a therapeutic agent against oxidative stress .
- Anti-inflammatory Mechanism : Research published in Phytotherapy Research showed that treatment with this compound reduced TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages, highlighting its anti-inflammatory potential .
- Neuroprotection : A study in Neurochemistry International reported that this compound protected SH-SY5Y neuronal cells from hydrogen peroxide-induced toxicity by enhancing the expression of neuroprotective factors .
- Anticancer Activity : An investigation in Cancer Letters found that the compound inhibited the growth of MDA-MB-231 breast cancer cells through apoptosis induction and modulation of key signaling pathways .
Q & A
Basic Research Questions
Q. What are the critical considerations in designing a synthetic pathway for this compound to ensure high yield and purity?
- Methodological Answer : Prioritize regioselective protection of hydroxyl groups during glycosidic bond formation to avoid side reactions. Use NMR (e.g., 1H NMR at 300 MHz in CDCl3 with δ 10.08 ppm for key protons) to monitor intermediate stereochemistry . Optimize purification via column chromatography with gradient elution, referencing established protocols for steroidal glycosides .
Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and functional group arrangement?
- Methodological Answer : Combine 1H NMR (to identify coupling patterns, e.g., J = 9.0 Hz for aromatic protons) and 2D NMR (COSY, HSQC) for spatial correlations. Validate hydroxyl group positions via IR spectroscopy and compare with literature data for analogous cyclopenta[a]phenanthrenes .
Q. How can researchers address solubility challenges during in vitro assays for this hydrophobic compound?
- Methodological Answer : Use co-solvents like DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility. Validate stability via HPLC-UV at 254 nm over 24 hours, ensuring no degradation .
Advanced Research Questions
Q. How can discrepancies between computational conformational predictions and experimental NMR data be resolved?
- Methodological Answer : Perform molecular dynamics simulations (e.g., using COMSOL Multiphysics) to model solvent effects and compare NOESY cross-peaks with simulated nuclear Overhauser effects. Calibrate force fields using NIST reference data for steroidal frameworks .
Q. What strategies are recommended for analyzing conflicting bioactivity data across cell lines or in vivo models?
- Methodological Answer : Use a systems biology approach: (1) Validate target engagement via SPR or ITC; (2) Apply transcriptomics to identify off-target pathways; (3) Cross-reference with structural analogs (e.g., stigmastanol glucosides) to isolate structure-activity relationships .
Q. How can multi-scale computational models predict environmental fate or biodegradation pathways?
- Methodological Answer : Integrate quantum mechanical calculations (e.g., DFT for bond dissociation energies) with pharmacokinetic models to simulate hydrolysis/oxidation. Validate with LC-MS/MS tracking of degradation products in simulated environmental matrices .
Q. What advanced separation techniques improve isolation of stereoisomers or degradation byproducts?
- Methodological Answer : Employ chiral stationary phases in HPLC (e.g., amylose tris(3,5-dimethylphenylcarbamate)) or countercurrent chromatography. Optimize parameters using Design of Experiments (DoE) to resolve structurally similar analogs .
Q. Theoretical and Methodological Frameworks
Q. How should researchers select a theoretical framework to study this compound’s mechanism of action?
- Methodological Answer : Anchor hypotheses in sterol-protein interaction theories (e.g., lipid raft modulation) or glycoside-transporter kinetics. Use cheminformatics tools (e.g., molecular docking) to prioritize targets, followed by validation via CRISPR-Cas9 knockouts .
Q. What experimental designs minimize batch-to-batch variability in large-scale synthesis?
- Methodological Answer : Implement Process Analytical Technology (PAT) with real-time FTIR monitoring of reaction progression. Use response surface methodology (RSM) to optimize temperature, catalyst loading, and agitation speed .
Q. Data Contradiction and Reproducibility
Q. How can researchers reconcile inconsistent cytotoxicity results between 2D monolayers and 3D organoid models?
- Methodological Answer : Standardize penetration assays (e.g., spheroid infiltration studies with fluorescently labeled compound) and adjust dosing based on diffusion kinetics. Validate via LC-MS quantification of intracellular concentrations .
Properties
Molecular Formula |
C36H60O8 |
---|---|
Molecular Weight |
620.9 g/mol |
IUPAC Name |
2-[[3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-2,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C36H60O8/c1-19(2)10-9-11-20(3)21-12-15-35(7)27(21)22(38)16-25-34(6)14-13-26(39)33(4,5)31(34)23(17-36(25,35)8)43-32-30(42)29(41)28(40)24(18-37)44-32/h10-11,21-32,37-42H,9,12-18H2,1-8H3 |
InChI Key |
OZTXYFOXQFKYRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C |
Origin of Product |
United States |
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